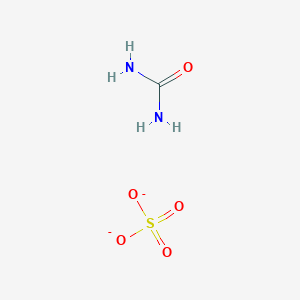
urea;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea sulfate, also known as urea sulfuric acid, is a compound formed by the reaction of urea and sulfuric acid. It is widely used in agriculture as a fertilizer due to its high nitrogen and sulfur content. Urea sulfate is also utilized in various industrial applications, including metal processing and cleaning agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Urea sulfate is typically synthesized by reacting urea with sulfuric acid. The reaction is exothermic and must be carefully controlled to prevent overheating. The general reaction is as follows:
CO(NH2)2+H2SO4→CO(NH2)2⋅H2SO4
The reaction is carried out at a temperature range of 75-117°C, with a preheating temperature of 60-100°C. The mass ratio of urea to sulfuric acid is typically maintained between 11.83:1 and 2:1 .
Industrial Production Methods
In industrial settings, urea sulfate is produced by continuously feeding urea and sulfuric acid into a reactor. The reaction mixture is then cooled and solidified to form urea sulfate particles. This method ensures high yield and product quality while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Urea sulfate undergoes several types of chemical reactions, including hydrolysis, decomposition, and complexation.
Hydrolysis: Urea sulfate can hydrolyze in the presence of water to form ammonium sulfate and carbon dioxide.
Decomposition: At elevated temperatures, urea sulfate decomposes to release ammonia and sulfur dioxide.
Complexation: Urea sulfate can form complexes with various metal ions, which are useful in metal processing and purification.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Decomposition: High temperatures (above 150°C) are required for decomposition.
Complexation: Metal salts such as copper sulfate or zinc sulfate are used as reagents.
Major Products Formed
Hydrolysis: Ammonium sulfate and carbon dioxide.
Decomposition: Ammonia and sulfur dioxide.
Complexation: Metal-urea sulfate complexes.
Scientific Research Applications
Urea sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, including the synthesis of other compounds.
Biology: Employed in studies related to nitrogen metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in metal processing, cleaning agents, and as a fertilizer to enhance crop yield and soil health
Mechanism of Action
The mechanism of action of urea sulfate involves its ability to release nitrogen and sulfur, which are essential nutrients for plant growth. In biological systems, urea sulfate can be hydrolyzed by the enzyme urease to release ammonia, which is then converted to ammonium ions. These ions are readily absorbed by plants and used in various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Urea Sulfate
Urea sulfate is unique due to its combined nitrogen and sulfur content, making it highly effective as a fertilizer. It also has specific applications in metal processing and cleaning agents, where its ability to form complexes with metal ions is particularly valuable .
Properties
Molecular Formula |
CH4N2O5S-2 |
|---|---|
Molecular Weight |
156.12 g/mol |
IUPAC Name |
urea;sulfate |
InChI |
InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4)/p-2 |
InChI Key |
SSBRSHIQIANGKS-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















